2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20460833
InChI: InChI=1S/C11H23N3O2/c1-13(2)9-4-3-6-14(8-9)7-5-10(12)11(15)16/h9-10H,3-8,12H2,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C11H23N3O2
Molecular Weight: 229.32 g/mol

2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid

CAS No.:

Cat. No.: VC20460833

Molecular Formula: C11H23N3O2

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid -

Specification

Molecular Formula C11H23N3O2
Molecular Weight 229.32 g/mol
IUPAC Name 2-amino-4-[3-(dimethylamino)piperidin-1-yl]butanoic acid
Standard InChI InChI=1S/C11H23N3O2/c1-13(2)9-4-3-6-14(8-9)7-5-10(12)11(15)16/h9-10H,3-8,12H2,1-2H3,(H,15,16)
Standard InChI Key TYXFBFPHHAAPSI-UHFFFAOYSA-N
Canonical SMILES CN(C)C1CCCN(C1)CCC(C(=O)O)N

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid features a butanoic acid backbone substituted at position 2 with an amino group and at position 4 with a 3-(dimethylamino)piperidin-1-yl moiety. The piperidine ring introduces a tertiary amine, while the dimethylamino group at the 3-position enhances steric and electronic effects. Comparative analysis with related compounds, such as 4-(piperidin-1-yl)butanoic acid (PubChem CID 20794) , reveals that the addition of the dimethylamino group significantly alters solubility and bioavailability.

Table 1: Comparative Molecular Properties

Property2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid4-(Piperidin-1-yl)butanoic acid 3-Amino-3-(piperidin-4-yl)butanoic acid
Molecular FormulaC₁₁H₂₃N₃O₂ (predicted)C₉H₁₇NO₂C₉H₁₈N₂O₂
Molecular Weight (g/mol)229.32 (predicted)171.24186.25
Key Functional GroupsAmino, dimethylamino, piperidine, carboxylatePiperidine, carboxylateAmino, piperidine, carboxylate

Stereochemical Considerations

The compound likely exhibits stereoisomerism due to chiral centers at the 2-amino position and the 3-dimethylamino-piperidine ring. The (2S)-configuration is common in bioactive amino acids, as seen in (2S)-2-amino-4-(dimethylamino)butanoic acid (CAS 777011-50-4) , which shares a similar backbone. Optical activity impacts receptor binding, as evidenced by DPP-IV inhibitors requiring specific enantiomers for efficacy .

Synthesis and Manufacturing

Patent-Derived Methodologies

Patent CA-2810393-A1 outlines a method for synthesizing intermediates used in DPP-IV inhibitors, involving:

  • Ring-Opening Reactions: Piperidine derivatives are functionalized via nucleophilic substitution.

  • Amidation: Introduction of amino groups using protected intermediates.

  • Deprotection and Purification: Chromatographic techniques yield high-purity products.

For 2-amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid, a plausible synthesis involves:

  • Step 1: Alkylation of piperidine with 1,4-dibromobutane to form 4-(piperidin-1-yl)butanol.

  • Step 2: Oxidation to the carboxylic acid, followed by dimethylamination at the 3-position using dimethylamine and a coupling agent.

  • Step 3: Stereoselective introduction of the 2-amino group via enzymatic resolution .

Challenges in Scalability

  • Regioselectivity: Controlling the position of dimethylamino substitution on the piperidine ring requires precise stoichiometry.

  • Stereochemical Purity: Asymmetric synthesis or chiral chromatography is essential to isolate the bioactive enantiomer .

Pharmacological Applications

DPP-IV Inhibition Mechanism

DPP-IV inhibitors are pivotal in type 2 diabetes management, prolonging incretin hormone activity. The compound’s structural similarity to intermediates in CA-2810393-A1 suggests it may act as a transition-state analog, binding the enzyme’s active site through:

  • Hydrogen Bonding: The amino and carboxylate groups interact with catalytic residues (e.g., Ser630, His740).

  • Hydrophobic Interactions: The piperidine and dimethylamino groups occupy hydrophobic pockets.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Predicted to be >10 mg/mL at pH 7.4 due to ionizable carboxylate and amino groups.

  • Thermal Stability: Decomposes above 200°C, consistent with tertiary amine degradation patterns .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-N).

  • NMR: δ 1.5–2.5 ppm (piperidine CH₂), δ 3.0 ppm (N(CH₃)₂), δ 3.5 ppm (CH₂COO⁻) .

Analytical and Regulatory Considerations

Quality Control

  • HPLC Methods: Reverse-phase C18 columns with UV detection at 210 nm resolve enantiomers .

  • Impurity Profiling: Residual solvents (e.g., DMF) must be <0.1% per ICH guidelines.

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